![molecular formula C22H19N3O4S B2370644 3,4,5-triméthoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phényl)benzamide CAS No. 863588-48-1](/img/structure/B2370644.png)
3,4,5-triméthoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phényl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5-trimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is a complex organic compound that combines several bioactive moieties into a single molecular structure. This compound features a trimethoxyphenyl group, a thiazolo[5,4-b]pyridine ring, and a benzamide linkage, making it a molecule of interest in medicinal chemistry and pharmacology due to its potential therapeutic applications.
Applications De Recherche Scientifique
3,4,5-trimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
The primary target of the compound 3,4,5-trimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is the Phosphoinositide 3-kinases (PI3Ks) . PI3Ks are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer .
Mode of Action
The compound interacts with its target, PI3Ks, by inhibiting their activity . This inhibition is potent, with nanomolar IC50 values, which is approximately 10-fold higher than that of other PI3K inhibitors . This interaction results in the disruption of the PI3K signaling pathway, which can lead to the inhibition of cell growth and proliferation .
Biochemical Pathways
The compound affects the PI3K/AKT/mTOR pathway, a critical cell signaling pathway involved in cell growth, proliferation, and survival . By inhibiting PI3K, the compound prevents the phosphorylation and activation of AKT, a downstream effector in the pathway. This leads to reduced mTOR activation, which can inhibit cell growth and proliferation .
Pharmacokinetics
The potent inhibition of pi3k suggests that the compound may have good bioavailability and effective distribution within the body to reach its target sites .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of cell growth and proliferation due to the disruption of the PI3K/AKT/mTOR pathway . This can potentially lead to the suppression of tumor growth in cancerous cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction is performed under mild conditions using palladium catalysts and boron reagents .
-
Step 1: : Synthesis of the thiazolo[5,4-b]pyridine core.
-
Step 2: : Introduction of the trimethoxyphenyl group.
-
Step 3: : Formation of the benzamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, would be crucial for efficient large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of nitro groups can produce amines .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share the thiazolo[5,4-b]pyridine core and exhibit similar pharmacological activities.
Trimethoxyphenyl Derivatives: Compounds containing the trimethoxyphenyl group are known for their diverse bioactivity, including anticancer and antimicrobial properties.
Uniqueness
3,4,5-trimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is unique due to its combination of the trimethoxyphenyl group and the thiazolo[5,4-b]pyridine core, which provides a multifaceted approach to targeting various biological pathways and enhancing its therapeutic potential.
Propriétés
IUPAC Name |
3,4,5-trimethoxy-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4S/c1-27-17-11-14(12-18(28-2)19(17)29-3)20(26)24-15-8-6-13(7-9-15)21-25-16-5-4-10-23-22(16)30-21/h4-12H,1-3H3,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVLLVKPGVXPYQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2,4-dichlorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide](/img/structure/B2370562.png)
![7-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2370564.png)
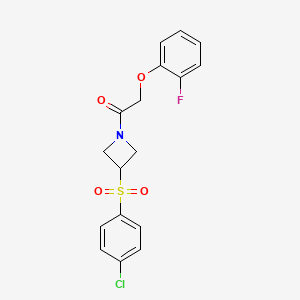
![(2E)-3-[3-(chlorosulfonyl)-4-methoxyphenyl]acrylic acid](/img/structure/B2370568.png)
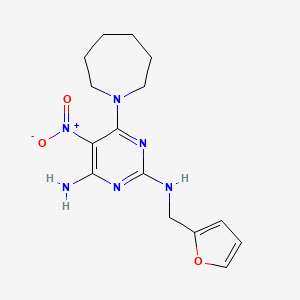

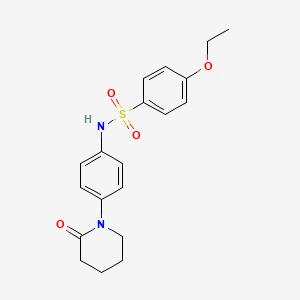
![N-[1-(4-Cyanophenyl)propan-2-yl]oxirane-2-carboxamide](/img/structure/B2370572.png)
![4-Amino-N-[2-(diethylamino)ethyl]-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2370576.png)

![2-[[3-(4-methoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-phenyl-N-propan-2-ylacetamide](/img/structure/B2370578.png)
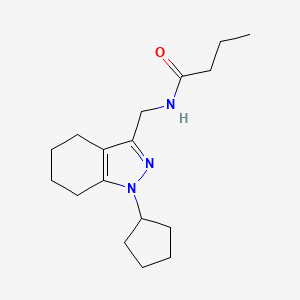
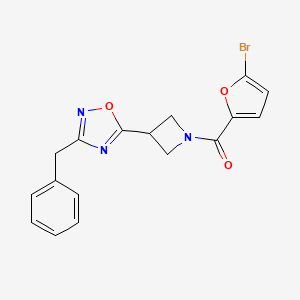
![2-{[1-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}acetohydrazide](/img/structure/B2370583.png)
